molecular formula C9H10IN3 B13845211 7-Iodo-2,6-dimethylindazol-3-amine

7-Iodo-2,6-dimethylindazol-3-amine

Cat. No.: B13845211
M. Wt: 287.10 g/mol
InChI Key: CEYONJALQZKYCZ-UHFFFAOYSA-N
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Description

7-Iodo-2,6-dimethylindazol-3-amine is a heterocyclic compound that belongs to the indazole family Indazoles are significant due to their presence in various biologically active molecules and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-2,6-dimethylindazol-3-amine typically involves the iodination of 2,6-dimethylindazole followed by amination. One common method includes:

    Amination: The resulting 7-iodo-2,6-dimethylindazole is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-2,6-dimethylindazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium thiolate or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of 7-substituted derivatives.

    Oxidation: Formation of oxidized indazole derivatives.

    Reduction: Formation of reduced indazole derivatives.

    Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

7-Iodo-2,6-dimethylindazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Iodo-2,6-dimethylindazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylindazole: Lacks the iodine atom, resulting in different chemical properties and reactivity.

    7-Bromo-2,6-dimethylindazol-3-amine:

    7-Chloro-2,6-dimethylindazol-3-amine: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.

Uniqueness

7-Iodo-2,6-dimethylindazol-3-amine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom’s larger size and ability to participate in halogen bonding make this compound distinct from its bromine and chlorine analogs.

Properties

Molecular Formula

C9H10IN3

Molecular Weight

287.10 g/mol

IUPAC Name

7-iodo-2,6-dimethylindazol-3-amine

InChI

InChI=1S/C9H10IN3/c1-5-3-4-6-8(7(5)10)12-13(2)9(6)11/h3-4H,11H2,1-2H3

InChI Key

CEYONJALQZKYCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NN(C(=C2C=C1)N)C)I

Origin of Product

United States

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